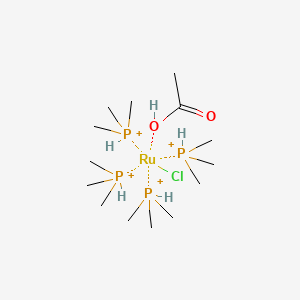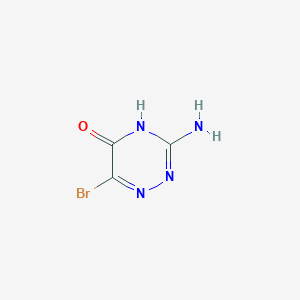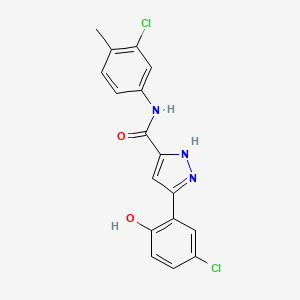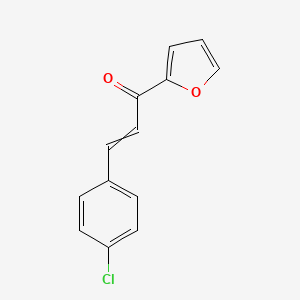
Acetic acid;chlororuthenium;trimethylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is generally prepared by reacting ruthenium(III) chloride with trimethylphosphine. A typical method involves reacting ruthenium(III) chloride with a major amount of trimethylphosphine in an acetate solvent to give the desired product . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of ruthenium(III) chloride and trimethylphosphine, along with industrial-grade solvents and reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The acetate and chloride ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or carbonyl compounds under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
科学研究应用
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用机制
The mechanism by which chlorotetrakis(trimethylphosphine)ruthenium(II) acetate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound can activate small molecules, such as hydrogen or carbon monoxide, through coordination to the ruthenium center. This activation facilitates various catalytic processes, including hydrogenation and carbonylation reactions. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other similar ruthenium complexes, such as:
Ruthenium(II) carbonyl complexes: These complexes also exhibit catalytic activity in various organic reactions but differ in their ligand environment and reactivity.
Ruthenium(III) chloride: This compound is a common starting material for the synthesis of various ruthenium complexes, including chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
Ruthenium(II) phosphine complexes: These complexes have similar catalytic properties but may differ in their ligand composition and stability.
The uniqueness of chlorotetrakis(trimethylphosphine)ruthenium(II) acetate lies in its specific ligand environment, which provides a balance of stability and reactivity, making it a versatile catalyst for various applications.
属性
分子式 |
C14H44ClO2P4Ru+4 |
|---|---|
分子量 |
504.9 g/mol |
IUPAC 名称 |
acetic acid;chlororuthenium;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3 |
InChI 键 |
ZFYDWOCBCWZINL-UHFFFAOYSA-Q |
规范 SMILES |
CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)




![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)
![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094941.png)
![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)

![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
